molecular formula C13H14O3 B15242634 3-Oxo-1-phenylcyclohexanecarboxylic acid

3-Oxo-1-phenylcyclohexanecarboxylic acid

Cat. No.: B15242634
M. Wt: 218.25 g/mol
InChI Key: JEEIFEOHNCABLL-UHFFFAOYSA-N
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Description

3-Oxo-1-phenylcyclohexanecarboxylic acid is a cyclic keto acid with a phenyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1-phenylcyclohexanecarboxylic acid typically involves the reaction of phenylacetic acid with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired product. Common reagents used in this synthesis include sulfuric acid and potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1-phenylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitrating agents under controlled conditions.

Major Products

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-Oxo-1-phenylcyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-Oxo-1-phenylcyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s keto group can form hydrogen bonds with active sites, influencing the activity of enzymes and altering biochemical pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylcyclohexanecarboxylic acid: Similar structure but lacks the keto group.

    3-Oxo-1-phenylcyclobutanecarboxylic acid: Similar structure but with a cyclobutane ring instead of cyclohexane.

Uniqueness

3-Oxo-1-phenylcyclohexanecarboxylic acid is unique due to its combination of a keto group and a phenyl-substituted cyclohexane ring. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

3-oxo-1-phenylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H14O3/c14-11-7-4-8-13(9-11,12(15)16)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,15,16)

InChI Key

JEEIFEOHNCABLL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC(C1)(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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